Methyl 6-methoxy-1H-indazole-5-carboxylate

Description

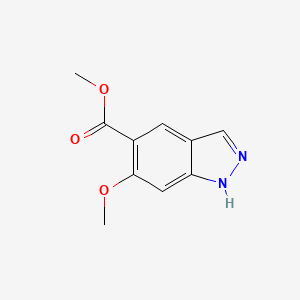

Methyl 6-methoxy-1H-indazole-5-carboxylate is an indazole derivative characterized by a methoxy (-OCH₃) substituent at position 6 and a methyl ester (-COOCH₃) group at position 5. Indazole scaffolds are widely studied in medicinal and materials chemistry due to their structural versatility and biological relevance, including kinase inhibition and anticancer activity . The methoxy and ester groups likely influence its electronic properties, solubility, and reactivity compared to similar derivatives.

Properties

IUPAC Name |

methyl 6-methoxy-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-4-8-6(5-11-12-8)3-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBCQBRLWUNSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-1H-indazole-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis often begins with readily available starting materials such as indazole and methanol.

Reaction Conditions: The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group.

Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.

Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

Oxidation: Formation of Methyl 6-hydroxy-1H-indazole-5-carboxylate.

Reduction: Formation of Methyl 6-methoxy-1H-indazole-5-hydroxymethyl.

Substitution: Formation of various substituted indazoles depending on the reagent used.

Scientific Research Applications

Pharmacological Applications

Methyl 6-methoxy-1H-indazole-5-carboxylate has been investigated for several pharmacological activities:

- Antitumor Activity : Studies indicate that indazole derivatives exhibit significant antitumor properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Neuroprotective Properties : There is growing interest in the neuroprotective effects of indazole derivatives, including potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

-

Anticancer Research :

- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of various indazole derivatives, including this compound. It was found to inhibit tumor growth in xenograft models, demonstrating significant cytotoxicity against a range of cancer cell lines (IC50 values below 10 µM) .

- Anti-inflammatory Studies :

- Neuroprotection :

Data Table of Applications

Mechanism of Action

The mechanism by which Methyl 6-methoxy-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Methyl 6-methoxy-1H-indazole-5-carboxylate and its analogs based on substituent positions, functional groups, and inferred properties:

Table 1. Structural and Physical Comparison of Selected Indazole Derivatives

Key Observations:

Positional Isomerism: Moving the ester from position 5 (target compound) to 7 (5-Chloro-1H-indazole-7-carboxylate methyl ester) impacts molecular geometry and intermolecular interactions, as seen in crystallographic studies .

Functional Group Variations: N-Methylation (e.g., Methyl 1-methyl-1H-indazole-5-carboxylate) eliminates the NH proton, reducing hydrogen-bond donor capacity but improving metabolic stability in drug design . Halogenation (e.g., 5-chloro substituent) introduces steric bulk and electronegativity, which could enhance binding to hydrophobic protein pockets compared to methoxy groups .

Synthetic Considerations :

- Compounds like those in (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) demonstrate that substituent introduction often relies on condensation reactions (e.g., using aldehydes and amines in DMF), a method likely applicable to the target compound .

- Esterification (e.g., methyl ester formation) is a common strategy to improve compound solubility and facilitate purification, as seen in and .

Research Findings and Implications

- Thermochemical Stability : Density-functional theory (DFT) studies, such as those in , suggest that exact-exchange terms in computational models improve accuracy for predicting properties like atomization energies, which could aid in modeling the target compound’s reactivity .

- Crystallographic Validation : Tools like SHELX () are critical for confirming molecular structures, particularly for positional isomers and derivatives with subtle substituent differences .

- Biological Activity : While direct data on the target compound are absent, analogs with methoxy or ester groups (e.g., ’s indole derivatives) show that such substituents modulate activity in structure-activity relationship (SAR) studies, likely through electronic or steric effects .

Biological Activity

Methyl 6-methoxy-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and implications in therapeutic applications, supported by relevant data and case studies.

This compound primarily exerts its biological effects through interactions with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. By binding to the active site of COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.

Target Enzymes

- Cyclooxygenase-2 (COX-2) : Inhibition leads to reduced inflammation.

- Kinases : Interactions with kinases such as chk1 and chk2 suggest a role in cell cycle regulation.

The compound's structure includes a methoxy group and a carboxylate group, which enhance its solubility and reactivity. These functional groups are crucial for its biological activity, allowing it to interact effectively with various molecular targets.

Table 1: Comparison of Biological Activities

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 25.3 | COX-2 inhibition |

| 6-Hydroxy-1H-indazole-5-carboxylic acid | 30.2 | Moderate COX-2 inhibition |

| 1H-Indazole-5-carboxylic acid | 69.1 | Weak COX-2 inhibition |

Cellular Effects

In cellular models, this compound has demonstrated significant effects on signaling pathways. It modulates the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression through transcription factors such as NF-κB, which is crucial in regulating inflammatory responses .

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups, confirming its potential as an anti-inflammatory agent .

Pharmacokinetics and Metabolism

This compound undergoes metabolic transformations primarily in the liver through phase I and phase II reactions. Its pharmacokinetic profile indicates good oral bioavailability and moderate half-life, making it suitable for therapeutic applications.

Transport Mechanisms

The transport of this compound within biological systems is facilitated by specific transporters that mediate its uptake into cells, influencing its distribution and efficacy.

Research Findings and Implications

Recent studies have highlighted the potential of this compound in treating various conditions beyond inflammation, including cancer. Its ability to inhibit specific kinases involved in tumor growth presents opportunities for developing novel cancer therapies.

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-methoxy-1H-indazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids or aldehydes in polar solvents (e.g., ethanol or DMF). For example, refluxing at 120°C under nitrogen for 18 hours with sodium metabisulfite as a catalyst can yield indazole derivatives . Optimization includes adjusting stoichiometry (e.g., excess aryl acid), temperature control to prevent intermediate decomposition, and solvent selection (e.g., dry DMF for moisture-sensitive steps) . Purification via recrystallization (ethanol) or column chromatography improves yield .

Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps reduce reaction time but risk byproducts. |

| Solvent | Ethanol, DMF | Polar aprotic solvents enhance reactivity. |

| Catalyst | Na₂S₂O₅, NH₃ | Catalyzes cyclization and condensation. |

| Reaction Time | 12–24 hours | Prolonged time improves conversion but may degrade products. |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR (¹H/¹³C) : Identifies functional groups (e.g., methoxy, carboxylate) and confirms regiochemistry .

- HPLC/GC : Quantifies purity (>95% typical for research-grade material) and detects residual solvents .

- X-ray Crystallography (SHELX) : Resolves crystal packing and hydrogen-bonding networks. SHELX software is widely used for refinement, though initial phase solutions may require robust algorithms for small-molecule datasets .

- TLC : Monitors reaction progress using silica plates and UV visualization .

Q. What are the common challenges in purification, and what recrystallization solvents are recommended?

- Methodological Answer : Challenges include low solubility in non-polar solvents and contamination with regioisomers. Ethanol is preferred for recrystallization due to its moderate polarity and ability to dissolve indazole derivatives at elevated temperatures . For stubborn impurities, sequential washing with hexane or diethyl ether removes hydrophobic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the structure using SHELX?

- Methodological Answer : Contradictions often arise from disordered solvent molecules or twinned crystals. Strategies include:

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion .

- TWIN Laws : Apply SHELXL’s TWIN commands for twinned datasets, refining parameters like BASF to account for domain orientation .

- Hydrogen Bonding Analysis : Validate hydrogen positions using SHELX’s DFIX and DANG restraints based on geometric criteria .

Q. What strategies analyze reaction intermediates and byproducts under varying catalytic conditions?

- Methodological Answer :

-

LC-MS : Traces intermediates (e.g., nitro-reduced species or de-esterified analogs) in real-time .

-

Kinetic Studies : Vary catalyst loading (e.g., 5–20 mol% Na₂S₂O₅) to identify rate-determining steps .

-

Isolation of Byproducts : Chromatographic separation followed by structural elucidation (e.g., NOESY for stereochemistry) clarifies competing pathways .

Table 2: Common Byproducts and Mitigation Strategies

Byproduct Source Mitigation 6-Methoxy regioisomer Incursor alkylation Use directing groups (e.g., nitro) during synthesis. De-esterified acid Hydrolysis under acidic conditions Neutralize reaction mixture post-synthesis.

Q. How do computational models correlate with experimental results in bioactivity studies?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities for targets like kinases or GPCRs. Validate with in vitro assays (e.g., enzyme inhibition) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Discrepancies often arise from solvent effects or protonation state assumptions .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity using Hammett constants or DFT-calculated descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.